molecular formula C42H40N2 B8334437 3,3'-Dimethyl-4,4'-bis[N,N'-di(4-methylphenyl)amino]biphenyl

3,3'-Dimethyl-4,4'-bis[N,N'-di(4-methylphenyl)amino]biphenyl

Cat. No.: B8334437
M. Wt: 572.8 g/mol
InChI Key: DRGMQKFBFLKDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine is an organic compound with the molecular formula C40H36N2This compound is characterized by its white to light yellow powder or crystalline appearance and has a melting point of approximately 218°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine typically involves the reaction of 4-methylbenzenamine with 3,3’-dimethylbenzidine under controlled conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-tetrakis-(4-methylphenyl)-3,3’-dimethylbenzidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C42H40N2

Molecular Weight

572.8 g/mol

IUPAC Name

2-methyl-4-[3-methyl-4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C42H40N2/c1-29-7-17-37(18-8-29)43(38-19-9-30(2)10-20-38)41-25-15-35(27-33(41)5)36-16-26-42(34(6)28-36)44(39-21-11-31(3)12-22-39)40-23-13-32(4)14-24-40/h7-28H,1-6H3

InChI Key

DRGMQKFBFLKDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round flask were charged 3.14 g (13.8 mmol) of o-tolidine, 40 g of potassium hydroxide, 400 mg of copper iodide, and 30 ml of n-dodecane, and the mixture was heated at 180° C. in a nitrogen stream. To the mixture was added dropwise 24.0 g (110 mmol) of 4-iodotoluene, and the heating at 180° C. was continued for 5 hours. Water was added to the reaction mixture, and the mixture was extracted with toluene. In order to assure completion of the reaction, the solvent was once removed by distillation, and 40 g of potassium hydroxide, 400 mg of copper iodide, and 24.0 g (110 mmol) of 4-iodotoluene were added to the residue, followed by allowing to react at 180° C. for 5 hours in a nitrogen stream. Water was added, and the mixture was extracted with toluene. The extract was dried over sodium sulfate and then treated with activated clay. The solvent was removed by distillation to obtain 5.98 g (yield: 75.7%) of N,N,N',N'-tetrakis-(4-methylphenyl)-3,3'-dimethylbenzidine, which was recrystallized from a mixed solvent of toluene/acetone/hexane to obtain 4.32 g (final yield: 54.7%) of a white crystal having a melting point of 174°-175° C. Analysis by high performance liquid chromatography revealed that the product has a high purity of 99.9%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.14 g
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reactant
Reaction Step Two
Quantity
40 g
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Reaction Step Two
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30 mL
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Reaction Step Two
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400 mg
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Reaction Step Two
Quantity
24 g
Type
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Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
400 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
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